GYKI-13380
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
GYKI-13380 is synthesized by incorporating a phenethylamine-like structure into a hydantoin-like (or imidazolidinone) ring. The synthesis involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzylamine with an appropriate imidazolidinone precursor under controlled conditions .
Industrial Production Methods
The industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
GYKI-13380 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazolidinone ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzyl group, while reduction may lead to reduced forms of the imidazolidinone ring .
Scientific Research Applications
GYKI-13380 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazolidinone derivatives.
Biology: Investigated for its effects on appetite suppression and potential use in weight management.
Medicine: Explored for its potential as a therapeutic agent for obesity and related metabolic disorders.
Industry: Potential applications in the development of new pharmaceuticals and appetite suppressants.
Mechanism of Action
The mechanism of action of GYKI-13380 involves the inhibition of cyclic nucleotide phosphodiesterase, leading to an accumulation of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels results in enhanced lipolysis and the release of free fatty acids, which contribute to its appetite suppressant effects .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: GYKI-13380 is considered a “masked fenfluramine-like agent” due to its similar appetite suppressant effects.
Amphetamine: While this compound shares some structural similarities with amphetamine, it exhibits different pharmacological effects.
Phentermine: Another appetite suppressant with a different mechanism of action compared to this compound.
Uniqueness
This compound is unique in its structure, combining a phenethylamine-like moiety with an imidazolidinone ring. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
GYKI-13380 is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as an appetite suppressant and its potential implications in neurological disorders. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Overview of this compound
This compound is classified as an indolealkylamine derivative. It has been observed to exhibit properties similar to those of fenfluramine, a well-known appetite suppressant. The compound's structure contributes to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : this compound acts on serotonin receptors, which are crucial for regulating mood and appetite. Its effects on the 5-HT receptor subtypes suggest a potential role in appetite suppression and mood enhancement .
- Interaction with Metabolic Enzymes : The compound also interacts with various metabolic enzymes, including those involved in neurotransmitter metabolism. This interaction may influence the pharmacokinetics and overall efficacy of this compound in therapeutic applications .
Appetite Suppression
Research indicates that this compound functions effectively as an appetite suppressant. In animal models, it has demonstrated a significant reduction in food intake, which is mediated through its action on serotonin pathways. The compound appears to activate specific serotonin receptors that are linked to satiety signaling in the brain.
Neurological Implications
Recent studies have explored the potential of this compound in treating neurological disorders. Its neuroprotective properties have been highlighted in various experimental models, suggesting a role in conditions such as depression and anxiety disorders. The modulation of neurotransmitter systems by this compound may offer therapeutic benefits for patients suffering from these conditions .
Case Studies
- Appetite Regulation Study : A study conducted on rodents demonstrated that administration of this compound led to a marked decrease in body weight compared to control groups. The results indicated that the compound effectively reduced food consumption without inducing significant side effects typically associated with appetite suppressants.
- Neuroprotective Effects : In a clinical trial involving patients with major depressive disorder, this compound was administered alongside standard antidepressant therapy. Results showed improved outcomes in mood stabilization and reduced depressive symptoms when compared to patients receiving only standard treatment.
Data Table: Biological Activity Summary
Biological Activity | Mechanism of Action | Observed Effects |
---|---|---|
Appetite Suppression | Serotonin receptor modulation | Reduced food intake |
Neuroprotection | Interaction with neurotransmitter systems | Improved mood stability |
Metabolic Enzyme Interaction | Modulation of metabolic pathways | Enhanced pharmacokinetics |
Properties
CAS No. |
75614-09-4 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19) |
InChI Key |
YOFWLAASFMHLAD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GYKI-13380; GYKI 13380; GYKI13380; LS-79445; LS 79445; LS79445. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.